Phenylmagnesium Iodide
Overview
Description
Phenylmagnesium iodide is a Grignard reagent, which is a type of organomagnesium compound used extensively in organic synthesis. These reagents are typically used to form carbon-carbon bonds by reacting with electrophiles, particularly carbonyl compounds. The general structure of a Grignard reagent is RMgX, where R is an organic group and X is a halogen. In the case of phenylmagnesium iodide, R is a phenyl group (C6H5-) and X is iodine (I).
Synthesis Analysis
The synthesis of phenylmagnesium iodide and related compounds can be achieved through various methods. For instance, the reaction of diethylmagnesium with diphenylphosphane yields complexes with bridging PPh2 ligands, which are related to the Grignard reagents . Another method involves the magnesiation of functionalized aromatic halides, such as ethyl 3- or 4-iodobenzoate, using active magnesium to produce phenylmagnesium iodides . These methods demonstrate the versatility in synthesizing organomagnesium compounds with varying functional groups.
Molecular Structure Analysis
The molecular structure of phenylmagnesium iodide-related compounds can be quite complex. For example, the reaction of diethylmagnesium with diphenylphosphane not only forms simple complexes but can also lead to the formation of oligomeric and polymeric structures with varying Mg-P bond lengths and characteristic P-H stretching frequencies . These structural variations can significantly influence the reactivity and stability of the resulting compounds.
Chemical Reactions Analysis
Phenylmagnesium iodide is known for its reactivity in various chemical reactions. It can be used to synthesize asymmetric compounds, such as atrolactic acid, by reacting with sugar esters of phenylglyoxylic acid . Additionally, phenylmagnesium iodide can be used to convert nitroarenes into functionalized heterocycles, such as benzimidazoles and indoles . The reagent's ability to insert into C-H bonds and form new carbon-carbon bonds is a key feature of its reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of phenylmagnesium iodide are influenced by its structure and the presence of coordinating solvents. For instance, the stability of phenylmagnesium iodides can vary with the functional groups attached to the aromatic ring and the reaction conditions, such as temperature . The coordination of solvents like THF can also affect the crystalline structure and solubility of the compounds . These properties are crucial for the handling and application of phenylmagnesium iodide in synthetic chemistry.
Scientific Research Applications
Phenylmagnesium Iodide is a type of Grignard reagent . Grignard reagents are commonly used in the field of organic chemistry for the formation of carbon-carbon bonds . They are used in various reactions, including the synthesis of alcohols, carboxylic acids, and other organic compounds .
One specific application of Phenylmagnesium Iodide is in the field of materials science. It has been suggested that iodine clocks, which are chemical systems where iodine is a reaction product, could be used for time-programming of supramolecular assembly and sol–gel transition . This involves the dynamic removal of iodine from these systems, which can have important consequences for their reaction dynamics .
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Alkylation of Aldehydes and Ketones
- Field : Organic Chemistry
- Application : Grignard reagents like Phenylmagnesium Iodide are used for alkylation of aldehydes and ketones . This is a common application in organic chemistry.
- Method : The reaction involves the addition of the Grignard reagent to the carbonyl group of the aldehyde or ketone .
- Outcome : The result is the formation of a new carbon-carbon bond, leading to the production of alcohols .
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Synthesis of Triphenylmethanol
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Formation of Biphenyl
- Field : Organic Chemistry
- Application : Phenylmagnesium Iodide can react with unreacted bromobenzene to form biphenyl .
- Method : This side reaction is favored by high concentrations of bromobenzene and increased reaction temperature .
- Outcome : The result is the formation of biphenyl, a yellowish compound .
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Preparation of Organometallic Compounds
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Synthesis of Carbon-Carbon Bonds
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Formation of Biphenyl
- Field : Organic Chemistry
- Application : Phenylmagnesium Iodide can react with unreacted bromobenzene to form biphenyl .
- Method : This side reaction is favored by high concentrations of bromobenzene and increased reaction temperature .
- Outcome : The result is the formation of biphenyl, a yellowish compound .
properties
IUPAC Name |
magnesium;benzene;iodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5.HI.Mg/c1-2-4-6-5-3-1;;/h1-5H;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHABGGPYFXXOQ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[C-]C=C1.[Mg+2].[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IMg | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenylmagnesium Iodide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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